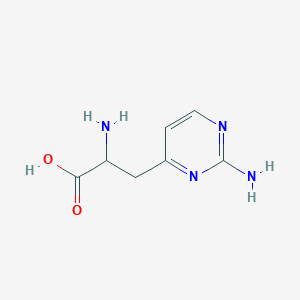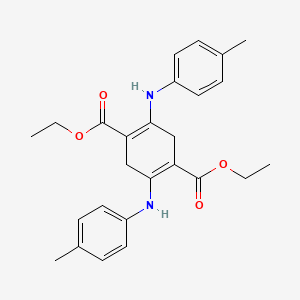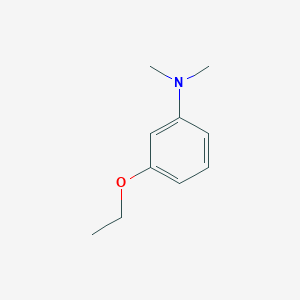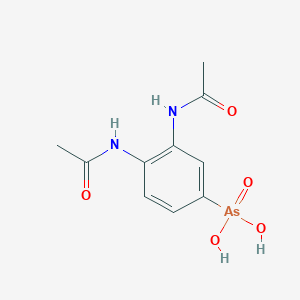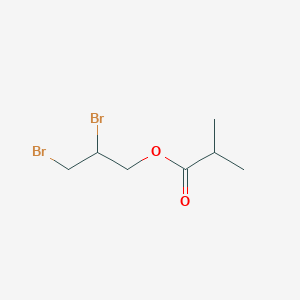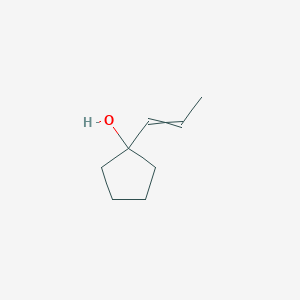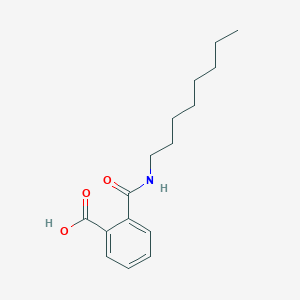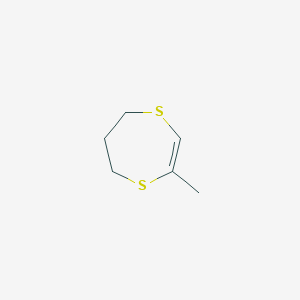
2-Methyl-6,7-dihydro-5H-1,4-dithiepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6,7-dihydro-5H-1,4-dithiepine is a heterocyclic compound containing sulfur atoms It is part of the dithiepine family, which is characterized by a seven-membered ring structure with two sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,7-dihydro-5H-1,4-dithiepine typically involves the reaction of propargyl chloride with potassium 1,3-propanedithiolate. The reaction proceeds through several stages, including nucleophilic substitution, acetylene-allene rearrangement, and nucleophilic attack, leading to the formation of the dithiepine ring . The reaction conditions often involve temperatures around 40-42°C and a reaction time of approximately 6.5 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6,7-dihydro-5H-1,4-dithiepine undergoes various chemical reactions, including:
Nucleophilic Substitution: The initial step in its synthesis involves the nucleophilic substitution of the chlorine atom in propargyl chloride by a sulfide anion.
Acetylene-Allene Rearrangement: This rearrangement transforms the intermediate into a more stable cumulated diene.
Nucleophilic Attack: The final step involves the nucleophilic attack by the second sulfide anion, forming the dithiepine ring.
Common Reagents and Conditions
Propargyl Chloride: Used as the starting material for the synthesis.
Potassium 1,3-Propanedithiolate: Acts as the nucleophile in the reaction.
Hydrazine Hydrate and KOH: Often used as the reaction medium.
Major Products
The primary product of the reaction is this compound, with a yield of approximately 62% . Another minor product formed is 4,8-dithioundecadiin-2,9, with a yield of about 12% .
Applications De Recherche Scientifique
2-Methyl-6,7-dihydro-5H-1,4-dithiepine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the synthesis of materials with unique properties, such as polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-6,7-dihydro-5H-1,4-dithiepine involves several key steps:
Nucleophilic Substitution: The chlorine atom in propargyl chloride is replaced by a sulfide anion.
Acetylene-Allene Rearrangement: The intermediate undergoes rearrangement to form a more stable cumulated diene.
Nucleophilic Attack: The second sulfide anion attacks the sp-hybridized carbon atom, forming the dithiepine ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-1,4-Dithiepine: Another member of the dithiepine family, differing by the absence of the methyl group at the 2-position.
4,8-Dithioundecadiin-2,9: A minor product formed during the synthesis of 2-Methyl-6,7-dihydro-5H-1,4-dithiepine.
Propriétés
Numéro CAS |
5769-50-6 |
|---|---|
Formule moléculaire |
C6H10S2 |
Poids moléculaire |
146.3 g/mol |
Nom IUPAC |
2-methyl-6,7-dihydro-5H-1,4-dithiepine |
InChI |
InChI=1S/C6H10S2/c1-6-5-7-3-2-4-8-6/h5H,2-4H2,1H3 |
Clé InChI |
FXQFWOSXLVKMSC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSCCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


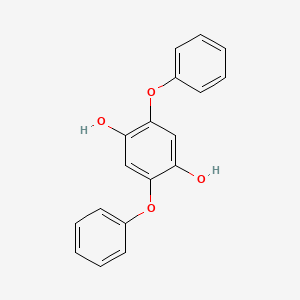
![2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14740130.png)
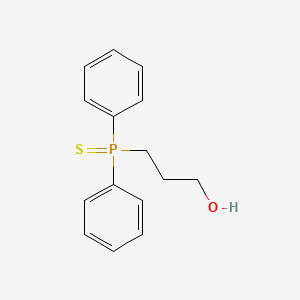

![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14740158.png)
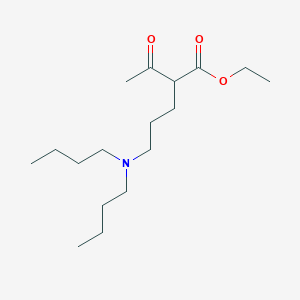
![[4-(Methylsulfonyl)phenyl]arsonous acid](/img/structure/B14740164.png)
